![molecular formula C2H6N2O3 B123977 Aminoethyl nitrate CAS No. 646-02-6](/img/structure/B123977.png)
Aminoethyl nitrate
Overview
Description
Aminoethyl nitrate is a nitrate ester resulting from the formal condensation of the hydroxy group of ethanolamine with the hydroxy group of nitric acid . It causes vasodilation by generating nitric oxide and is used for the treatment of angina pectoris and ischemic heart disease .
Molecular Structure Analysis
The molecular formula of Aminoethyl nitrate is C2H6N2O3 . Its molecular weight is 106.08 g/mol . The IUPAC name is 2-aminoethyl nitrate .
Physical And Chemical Properties Analysis
Aminoethyl nitrate has a molecular weight of 106.08 g/mol . The ChemSpider database provides additional properties such as density (1.3±0.1 g/cm3), boiling point (164.1±23.0 °C at 760 mmHg), and vapor pressure (2.0±0.3 mmHg at 25°C) .
Scientific Research Applications
Heterotrophic Nitrifying and Aerobic Denitrifying Microorganisms (HNADs)
Aminoethyl nitrate plays a role in the process of heterotrophic nitrification and aerobic denitrification. HNADs perform ammonia nitrification and nitrate/nitrite denitrification under the same aerobic conditions using an organic carbon source, which is a much simpler and more efficient process . This has significant implications for the treatment of nitrogen-containing wastewater, an important element of environmental management related to sustainable development .
Treatment of Endothelial Dysfunction
2-Aminoethyl nitrate has been presented as a modern marvel in the treatment of endothelial dysfunction that leads to cardiovascular diseases . This compound has been used in its p-toluenesulfonate salt form for the treatment of anginal syndrome .
Pharmacological Uses
The pharmacological uses of 2-Aminoethyl nitrate have been rediscovered and claimed as original . It has been used in various clinical trials with successful results .
Novel Organic Mononitrate
Aminoethyl nitrate has been characterized as a novel organic mononitrate with high potency . It is devoid of induction of mitochondrial oxidative stress and cross-tolerance to nitroglycerin or the endothelium-dependent agonist acetylcholine after in vivo treatment .
Mechanism of Action
Target of Action
Aminoethyl nitrate, also known as 2-Aminoethyl nitrate, is a potent vasodilator . The primary targets of this compound are the blood vessels, specifically the smooth muscle cells that line the vessels . These cells play a crucial role in controlling vascular tone and blood pressure .
Mode of Action
Aminoethyl nitrate functions as a source of nitric oxide . Nitric oxide is a potent signaling molecule that induces relaxation of the involuntary muscles, including the smooth muscle cells of the blood vessels . This relaxation leads to vasodilation, or the widening of the blood vessels, which in turn results in a decrease in blood pressure .
Biochemical Pathways
The action of Aminoethyl nitrate affects several biochemical pathways. Nitric oxide, produced by Aminoethyl nitrate, is involved in various nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification . These pathways have downstream effects on various biological processes, including the regulation of blood pressure and the immune response .
Pharmacokinetics
It is known that similar compounds, such as amyl nitrite, are rapidly absorbed through the pulmonary alveoli, manifesting therapeutic effects within one minute after inhalation
Result of Action
The primary result of Aminoethyl nitrate’s action is a decrease in blood pressure due to the dilation of blood vessels . This can provide rapid relief for conditions such as angina pectoris . It’s important to note that aminoethyl nitrate has been identified as a novel organic mononitrate with high potency but devoid of induction of mitochondrial oxidative stress .
Action Environment
The action, efficacy, and stability of Aminoethyl nitrate can be influenced by various environmental factors. For instance, changes in light, temperature, mineral nutrients, or stress conditions, such as drought, flooding, and salinity, can require metabolic adjustments
Future Directions
While there is no conclusive epidemiological evidence to date supporting dietary nitrate intake reducing blood pressure, a number of studies have shown that increased consumption of fruits and vegetables reduces systolic and diastolic blood pressure . This suggests that Aminoethyl nitrate and other nitrates could potentially be used in dietary interventions to improve cardiovascular health.
properties
IUPAC Name |
2-aminoethyl nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O3/c3-1-2-7-4(5)6/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTZJUQNSSLNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214846 | |
Record name | Aminoethyl nitrate [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
646-02-6 | |
Record name | Aminoethyl nitrate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminoethyl nitrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13585 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminoethyl nitrate [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOETHYL NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1IA7R2J48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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